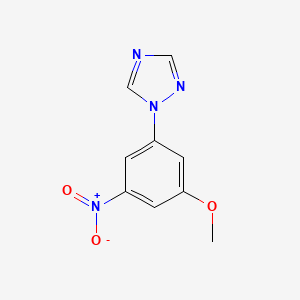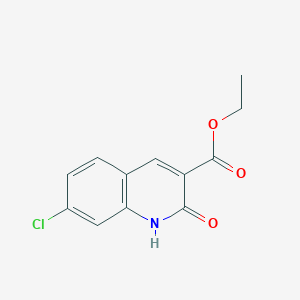
Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative known for its significant pharmaceutical and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of commercially available anthranilic acid derivatives. One common method includes the reaction of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Halogenation and other substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with potential pharmaceutical applications, such as anti-inflammatory and antimicrobial agents .
科学研究应用
Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studies have shown its potential as an antimicrobial and anti-inflammatory agent.
Medicine: This compound is being investigated for its potential use in developing new drugs for treating bacterial infections and inflammatory diseases.
Industry: It is used in the synthesis of various industrial chemicals and materials
作用机制
The mechanism of action of Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and growth, leading to its antimicrobial effects .
相似化合物的比较
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid:
2-Oxo-1,2-dihydro-quinoline-3-carboxylic Acid: Another quinoline derivative with similar biological activities.
Uniqueness
Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and ethyl ester groups contribute to its enhanced antimicrobial activity and potential for further chemical modifications .
属性
分子式 |
C12H10ClNO3 |
|---|---|
分子量 |
251.66 g/mol |
IUPAC 名称 |
ethyl 7-chloro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-5-7-3-4-8(13)6-10(7)14-11(9)15/h3-6H,2H2,1H3,(H,14,15) |
InChI 键 |
FKYIDHXDDDLYGR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)Cl)NC1=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
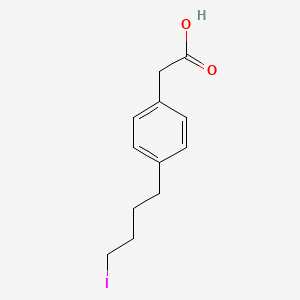
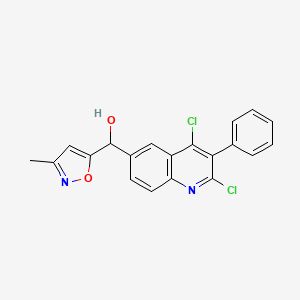
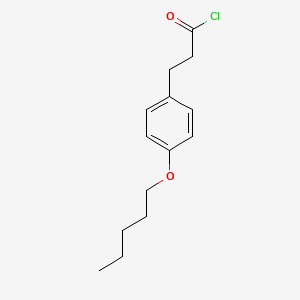
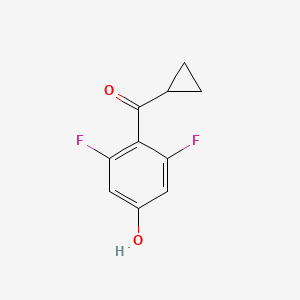
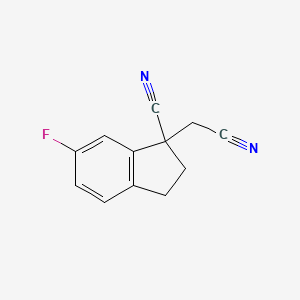
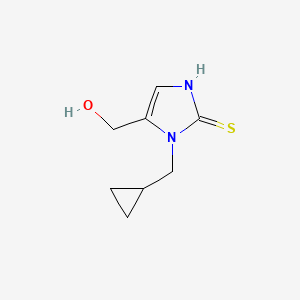
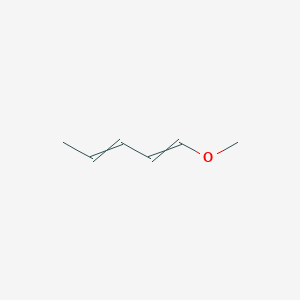

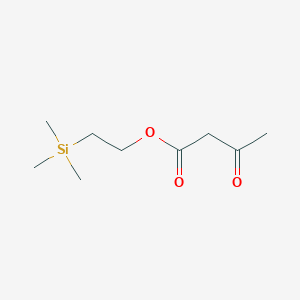

![(8R,9S,10S)-10-hydroxy-5-isopropoxy-8,9-dimethyl-4-propyl-9,10-dihydro-8H-pyrano[2,3-h]chromen-2-one](/img/structure/B8325447.png)
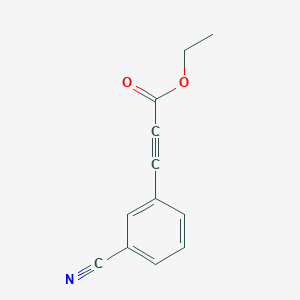
![(4-Bromophenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B8325462.png)
